Product packaging for Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP(Cat. No.:CAS No. 1984814-42-7)

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP

Cat. No.: B1494102
CAS No.: 1984814-42-7
M. Wt: 795.7 g/mol
InChI Key: OQZSJFGKSKBLDR-CHTWOQIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP is a synthetic glycoside derivative widely used in glycobiology to study glycan-protein interactions, enzymatic activity, and receptor specificity. Its structure consists of:

  • A terminal galactose (Gal) linked via β(1-3) to N-acetylgalactosamine (GalNAc).
  • A branched N-acetylneuraminic acid (Neu5Ac) attached via α(2-6) to the GalNAc residue.
  • A para-nitrophenol (pNP) group at the reducing end, enabling colorimetric detection (e.g., in enzymatic assays) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H45N3O21 B1494102 Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP CAS No. 1984814-42-7

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSJFGKSKBLDR-CHTWOQIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Core Disaccharide and pNP Conjugation

The initial step involves synthesizing the Galβ(1-3)GalNAc disaccharide. This is typically achieved using protected monosaccharide donors and acceptors under glycosylation conditions that favor β(1-3) linkage formation. The p-nitrophenyl group is introduced at the anomeric position of GalNAc to yield the pNP glycoside, facilitating subsequent enzymatic or chemical modifications.

Regioselective Sialylation

Sialylation is a key and challenging step due to the need for regio- and stereoselectivity. According to research by Shashkov et al. (1999), protected sialo-containing trisaccharides resembling mucin oligosaccharide fragments were synthesized by regioselective sialylation of suitably protected galactosyl-galactosamine derivatives. The sialyl donor, typically a methyl ester of peracetylated β-ethylthioglycoside of N-acetylneuraminic acid (Neu5Ac), is coupled with the acceptor in the presence of N-iodosuccinimide and trifluoromethanesulfonic acid or its trimethylsilyl ester. This reaction yields α- and β-sialylated products, with α(2-6) linkages predominating in the desired product.

Following sialylation, catalytic hydrogenolysis is used to remove protecting groups such as azides and benzyl groups, followed by N- and O-acetylation to stabilize the molecule. The final product is often isolated as a peracetate derivative for stability and ease of handling.

Table 1 summarizes the yields reported for sialylation reactions:

Reaction Step Product Type Yield (%)
Sialylation with methyl ester Neu5Ac donor α-sialyl-(2→6) bioside 39
β-sialyl-(2→6) bioside 25
Coupling with acetylated acceptor α-sialyl-(2→6) bioside 15
β-sialyl-(2→6) anomer 12

Deprotection and Final Modifications

After sialylation, the molecules undergo O-deacetylation and N-detrifluoroacetylation to yield the free sialylated trisaccharides suitable for biological applications or further conjugation.

Chemoenzymatic Approaches

While purely chemical synthesis is feasible, chemoenzymatic methods provide regio- and stereoselectivity under milder conditions. Enzymatic sialyltransferases catalyze the transfer of Neu5Ac to the GalNAc residue at the 6-position, ensuring α(2-6) linkage specificity. The pNP glycoside serves as an excellent substrate for these enzymes, facilitating efficient synthesis.

Tokyo Chemical Industry (TCI) has developed kilogram-scale glycosylation processes using thioglycoside donors for sialic acid incorporation, enabling the preparation of sialylated oligosaccharides including those with pNP aglycons. Their methodology involves:

  • Use of sialic acid thioglycosides as donors
  • Controlled enzymatic transfer to galactose or GalNAc acceptors
  • Production of both N-acetyl and N-glycolyl neuraminic acid derivatives

This approach allows for the synthesis of complex sialo-oligosaccharides with high purity and yield, suitable for research and diagnostic applications.

Comparative Summary of Preparation Methods

Aspect Chemical Synthesis Chemoenzymatic Synthesis
Regioselectivity Achieved via protecting groups and reaction conditions High, due to enzyme specificity
Stereoselectivity Controlled by donor/acceptor and catalysts Enzymatic control ensures α(2-6) linkage
Reaction Conditions Often require strong acids and multiple steps Mild, aqueous, and environmentally friendly
Yield Moderate (12-39% for sialylation step) Generally higher, scalable
Scalability Limited by complex protection/deprotection Scalable to kilogram quantities (e.g., TCI)
Product Purity Requires extensive purification High purity due to enzyme specificity

Research Findings and Notes

  • The regioselective sialylation at the 6-position of GalNAc is critical and challenging; the use of N-iodosuccinimide and trifluoromethanesulfonic acid as promoters has proven effective in achieving this selectivity.

  • Catalytic hydrogenolysis is essential for removing protecting groups without degrading the sensitive sialyl linkage.

  • The pNP aglycon facilitates UV-visible detection and enzymatic assays, making the compound valuable for biochemical studies.

  • TCI’s chemoenzymatic approach demonstrates the feasibility of large-scale production of sialylated oligosaccharides, including those with pNP groups, supporting research and diagnostic needs.

Chemical Reactions Analysis

Types of Reactions

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP: undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemical Composition and Structure

The compound consists of:

  • Galactose (Gal) linked to
  • N-acetylneuraminic acid (Neu5Ac) and
  • N-acetylgalactosamine (GalNAc) ,
    which is further connected to a para-nitrophenyl (pNP) group. Its molecular formula is C31H45N3O21C_{31}H_{45}N_{3}O_{21} with a molecular weight of approximately 795.7 g/mol.

Glycobiology Studies

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP serves as a crucial tool in glycobiology, allowing researchers to study glycan structures and their interactions. This helps in understanding complex biological processes involving carbohydrates and their roles in cellular communication and signaling pathways .

Vaccine Development

The compound is pivotal in the development of glycoconjugate vaccines. By mimicking pathogen structures, it enhances immune responses, leading to the formulation of more effective vaccines against various diseases. Its ability to elicit specific immune responses makes it valuable in immunology research .

Drug Delivery Systems

In pharmaceutical applications, this compound can be incorporated into drug delivery systems. Its glycan structure improves targeting efficacy, particularly in cancer therapies where precision is essential for enhancing therapeutic outcomes .

Diagnostic Applications

The compound is utilized in developing diagnostic assays for diseases that involve glycan recognition. It provides a means for early detection and monitoring of conditions by facilitating the identification of specific glycan-binding interactions .

Biotechnology Innovations

In biotechnology, this compound is instrumental in designing biosensors and other innovative applications. It aids advancements in health monitoring and environmental sensing technologies by leveraging its unique chemical properties to detect specific biological markers .

Glycan Interaction Studies

Research has demonstrated that this compound interacts with sialic acid-binding proteins (Siglecs), influencing immune responses and cellular communication. These studies highlight the compound's potential as a therapeutic target for modulating immune regulation .

Vaccine Efficacy Trials

In vaccine development trials, compounds similar to this compound have shown enhanced immunogenicity when used as adjuvants, leading to stronger antibody responses against pathogens like influenza and pneumococcus .

Drug Delivery Mechanism Analysis

Studies investigating the incorporation of this compound into liposomal formulations have revealed improved drug delivery efficiency to targeted tissues, particularly in tumor models. The glycan's structural properties facilitate better binding to cancer cell receptors, enhancing therapeutic effects while minimizing side effects .

Mechanism of Action

The mechanism of action of Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP involves its interaction with specific glycan-binding proteins or receptors. The compound mimics natural glycans found on cell surfaces, allowing it to bind to lectins, antibodies, or other glycan-recognizing molecules. This binding can trigger various cellular responses or inhibit specific biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Features

The table below compares Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP with key analogues:

Compound Name Structural Differences Molecular Weight Key Biological Targets/Applications References
Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP Reference compound with α(2-6)-linked Neu5Ac and β(1-3)-linked Gal-GalNAc core. 795.70 Siglec-8 binding studies, sialidase substrates
GlcNAcβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP Replaces Galβ(1-3) with GlcNAcβ(1-3), altering core linkage specificity. 795.70 Probing GlcNAc-specific lectins/enzymes
Galβ(1-3)GalNAc-α-pNP Lacks the Neu5Acα(2-6) branch, simplifying the structure to a core disaccharide. ~504.45 Substrate for β-galactosidases and core 1 O-glycan studies
Neu5Acα(2-6)Galβ(1-3)GlcNAc-β-pNP Replaces GalNAc with GlcNAc and modifies the pNP linkage to β-anomeric configuration. ~750 (estimated) Influenza virus receptor mimicry, glycan array studies

Functional Comparisons

(1) Enzymatic Susceptibility
  • Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP : Serves as a substrate for α(2-6)-specific sialidases and sialyltransferases. The α(2-6) linkage is resistant to broad-spectrum sialidases like Clostridium perfringens neuraminidase but sensitive to Salmonella typhimurium sialidase .
  • Neu5Acα(2-6)Galβ(1-3)GlcNAc-β-pNP : Retains similar enzymatic sensitivity but exhibits altered binding to influenza hemagglutinins due to the GlcNAc substitution .
(2) Lectin Binding Specificity
  • By contrast, elderberry bark lectin (Sambucus nigra) specifically binds α(2-6)-sialylated glycans like Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP, mimicking the specificity of pertussis toxin .
(3) Role in Pathogen Adhesion
  • Influenza A viruses : Prefer α(2-6)-linked sialic acids (e.g., Neu5Acα2-6Galβ1-4GlcNAc) in human-adapted strains. While Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP shares the α(2-6) linkage, its Galβ(1-3)GalNAc core may reduce binding efficiency compared to linear α(2-6)-sialylated lactosamines .

Research Findings and Implications

Kinetic Studies of Sialyltransferases

  • Rat liver α2,6-sialyltransferase requires the 6-OH group of Gal and the 2-acetamido group of GlcNAc for activity. Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP satisfies these requirements, making it a competitive acceptor with a Kₘ of ~1.5 mM .
  • By contrast, α2,3-sialyltransferase prefers unsulfated Galβ(1-3/4)GlcNAc substrates, explaining its lack of activity toward Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP .

Diagnostic and Therapeutic Potential

  • The pNP group enables colorimetric detection (phenol-sulfuric acid method) of enzymatic activity, facilitating high-throughput screening of sialidase inhibitors .
  • Synthetic analogues like Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP are critical for developing glycan-based biosensors and antiviral agents targeting pathogen adhesion .

Biological Activity

The compound Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP is a complex carbohydrate that plays a significant role in various biological activities. Its structure consists of galactose, N-acetylneuraminic acid (Neu5Ac), and N-acetylgalactosamine (GalNAc), linked through specific glycosidic bonds. This compound is particularly notable for its interactions with cell surface receptors and its implications in cellular signaling, immune responses, and glycosylation processes.

Chemical Structure and Properties

  • Molecular Formula : C31H45N3O21
  • Molecular Weight : 795.70 g/mol
  • CAS Number : 1316822-90-8
  • Purity : ≥95.0% (HPLC)

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Interaction with Lectins : This compound can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs), which are crucial for modulating immune responses and facilitating cell-cell interactions. The binding affinity influences various signaling pathways within cells, affecting their behavior in immune contexts.
  • Enzymatic Activity Modulation : this compound acts as a substrate for various glycosyltransferases and sialidases, enzymes that play essential roles in the glycosylation of proteins and lipids. This interaction is vital for maintaining cellular homeostasis and function.
  • Cell Signaling : The compound has been implicated in the modulation of signaling pathways related to inflammation and immune responses, making it a potential target for therapeutic interventions in diseases characterized by dysregulated immune activity.

Case Studies

Several studies have highlighted the importance of this compound in understanding immune regulation:

  • Study on Siglec Interactions : Research demonstrated that this compound significantly influences the binding affinity of Siglecs to sialylated glycans, impacting immune cell activation and response.
  • Glycosylation Studies : In vitro experiments showed that this compound modulates the activity of glycosyltransferases, affecting the overall glycosylation patterns on cell surfaces, which are critical for pathogen recognition and immune evasion strategies employed by various pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructure DescriptionUnique Features
GalA(1-3)[Neu5AcA(2-6)]GalNAc-
Neu5Acα(2-3)GalNAcα-pNPFeatures an α(2-3) linkage instead of α(2-6)Alters receptor recognition compared to Gal
Sialyl Lewis AInvolved in cell adhesionPlays a role in cancer metastasis and inflammation

Q & A

Q. Basic Research Focus

  • HPLC with UV detection : pNP (para-nitrophenol) absorbs at 310 nm, enabling quantification .
  • Colorimetric assays : Phenol-sulfuric acid method for total carbohydrate content (orange-yellow color at 490 nm) .
  • Enzymatic cleavage : Use of neuraminidases (e.g., Sialidase S) to release Neu5Ac, followed by quantification via HPLC .

How can researchers differentiate α2-3- and α2-6-linked sialic acids in structural analogs of this compound?

Q. Advanced Research Focus

Techniqueα2-3 Linkage Signatureα2-6 Linkage SignatureReference
MALDI-TOF-MSNo mass shift after methylamine treatment+13 Da mass shift
ESI-MS/MSDiagnostic fragment ions at m/z 306Fragment ions at m/z 274
Lectin bindingMaackia amurensis lectin (MAL I)Sambucus nigra lectin (SNA)

Which enzymes or lectins show specificity for Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP, and how is this applied in functional studies?

Q. Basic Research Focus

  • Sialyltransferases : ST6GalNAc-I preferentially α2-6-sialylates GalNAc .
  • Lectins : Siglec-8 binds α2-3-linked Neu5Ac but not α2-6 variants, making this compound a negative control in Siglec-8 binding assays .
  • Neuraminidases : Linkage-specific enzymes (e.g., Sialidase S for α2-3; Sialidase T for α2-6/8/9) confirm glycan accessibility .

How can site-directed mutagenesis clarify the role of key residues in enzyme-substrate interactions with this glycan?

Q. Advanced Research Focus

  • Target residues : Mutate conserved amino acids in lectin binding pockets (e.g., Glu190 in influenza HA protein) to assess binding affinity changes .
  • Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure ΔKD values .
  • Structural analysis : Co-crystallization with mutant enzymes to visualize altered hydrogen bonding .

What are the best practices for presenting NMR and MS data of this compound in publications?

Q. Basic Research Focus

  • NMR : Include ¹H/¹³C spectra with annotated anomeric protons (δ 4.5–5.5 ppm for α-linkages; δ 4.2–4.5 ppm for β-linkages) .
  • MS : Provide full-scan spectra and fragmentation patterns with proposed ion structures .
  • Reproducibility : Report retention times (HPLC) and instrument parameters (e.g., collision energy in MS/MS) .

How can conflicting data on glycan-protein binding affinities be resolved?

Q. Advanced Research Focus

  • Orthogonal validation : Combine SPR, ITC, and glycan microarray data to cross-verify results .
  • Buffer conditions : Test pH, ionic strength, and divalent cations (e.g., Ca²⁺ for lectins) to identify confounding factors .
  • Negative controls : Use desialylated analogs or competing glycans to confirm specificity .

What structural features of Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP make it a critical tool in influenza virus research?

Q. Advanced Research Focus

  • HA protein binding : Human-adapted influenza strains (e.g., H1N1) recognize α2-6-linked sialic acids, making this compound a substrate for viral attachment studies .
  • Antiviral assays : Competitive inhibition of HA-glycan binding using synthetic analogs .
  • Structural determinants : Crystallography reveals how Gln226 in HA stabilizes α2-6 linkages .

How should researchers address batch-to-batch variability in synthetic glycan purity?

Q. Advanced Research Focus

  • QC protocols : Mandate ≥95% purity via HPLC and validate with NMR/MS .
  • Storage : Lyophilize aliquots at -80°C to prevent degradation .
  • Collaborative validation : Share samples with independent labs for reproducibility testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.